Home > Products > Building Blocks P10364 > Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate - 1148027-14-8

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Catalog Number: EVT-1809448
CAS Number: 1148027-14-8
Molecular Formula: C19H21BrN2O2
Molecular Weight: 389.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (1a)

Compound Description: This compound, along with its enantiomers, exhibits high affinity for the [3H]flunitrazepam binding site with Ki's of 0.87, 0.62, and 0.65 nM, respectively. It belongs to a series of imidazo[1,5-a]quinoxaline amides and carbamates that bind with high affinity to the GABAA/benzodiazepine receptor. []

Relevance: Both (4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (1a) and Tert-Butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate share the quinoxaline core structure, highlighting a structural relationship. []

5-Benzoyl-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline (13b)

Compound Description: This compound is part of a series of imidazo[1,5-a]quinoxaline amides and carbamates, which include (4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (1a) and Tert-butyl (4S)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxaline-1-carboxylate (1e), that exhibit high affinity for the GABAA/benzodiazepine receptor. []

Relevance: Similar to Tert-Butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate, 5-Benzoyl-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline (13b) contains the quinoxaline moiety, indicating a structural connection. []

Tert-Butyl (4S)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxaline-1-carboxylate (1e)

Compound Description: This compound, alongside other imidazo[1,5-a]quinoxaline amides and carbamates like (4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (1a) and 5-benzoyl-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline (13b), demonstrates significant binding affinity for the GABAA/benzodiazepine receptor. []

Relevance: Tert-Butyl (4S)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxaline-1-carboxylate (1e) and Tert-Butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate share the quinoxaline core and the tert-butyl carboxylate group, indicating a close structural relationship. []

(5S,9R)-tert-butyl 9-(4-bromophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (9)

Compound Description: This compound serves as a crucial precursor in the synthesis of the radiolabeled leukocyte function-associated antigen 1 antagonist [14C]spyrocyclic hydantoin (12). []

Relevance: The presence of the tert-butyl carboxylate group in both (5S,9R)-tert-butyl 9-(4-bromophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (9) and Tert-Butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate suggests a structural similarity. []

N-(3-bromophenyl)-4-[(1R,3aS,10aR,10bS)-decahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridin-1-yl]butanamide (B11)

Compound Description: This matrine analog, synthesized by ring-opening in the lactam portion of matrine, exhibits potent antiproliferative activity. It induces G1 phase cell cycle arrest and apoptosis in A549 cells in a dose-dependent manner. Molecular modeling studies suggest that B11's enhanced activity, compared to its precursor A11 (tert-butyl (1R,3aS,10aR,10bS)-1-[4-(3-bromoanilino)-4-oxobutyl]octahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridine-2(3H)-carboxylate) and matrine, could be attributed to hydrogen bonding with SER91 and a halogen bond with GLN320 on annexin A2's binding site. []

Relevance: Although not directly related in structure, N-(3-bromophenyl)-4-[(1R,3aS,10aR,10bS)-decahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridin-1-yl]butanamide (B11) shares a similar research context with Tert-Butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate, as both are explored for their potential biological activities. The presence of the 3-bromophenyl group in both compounds further emphasizes this connection. []

Tert-butyl (1R,3aS,10aR,10bS)-1-[4-(3-bromoanilino)-4-oxobutyl]octahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridine-2(3H)-carboxylate (A11)

Compound Description: Serving as a precursor to the more potent N-(3-bromophenyl)-4-[(1R,3aS,10aR,10bS)-decahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridin-1-yl]butanamide (B11), this compound exhibits a lower docking score in molecular modeling studies, suggesting weaker antiproliferative activity compared to B11. []

Relevance: Though structurally distinct, Tert-butyl (1R,3aS,10aR,10bS)-1-[4-(3-bromoanilino)-4-oxobutyl]octahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridine-2(3H)-carboxylate (A11) and Tert-Butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate both contain the tert-butyl carboxylate group, hinting at a potential structural similarity. []

Tert-butyl 2-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate

Compound Description: This Cα-tetrasubstituted α-amino acid serves as a critical building block in the synthesis of pyrene and carboxyfluorescein labeled unnatural tetrahydrofuran amino acids. These modified amino acids are incorporated into peptides to introduce structural rigidity and fluorescence labeling. []

Relevance: The shared presence of the tert-butyl carboxylate group in both Tert-butyl 2-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate and Tert-Butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate underscores a structural link between these compounds. []

Overview

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a chemical compound that belongs to the class of quinoxalines, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a tert-butyl carboxylate group and a bromophenyl substituent, making it of interest in medicinal chemistry due to its potential therapeutic applications.

Source

The compound can be sourced from various chemical suppliers and databases such as PubChem, BenchChem, and others that catalog chemical properties and synthesis methods. Its unique structure and properties have made it a subject of research in organic synthesis and medicinal chemistry.

Classification

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is classified as an organic compound with the following identifiers:

  • IUPAC Name: tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
  • Molecular Formula: C19H21BrN2O2
  • Molecular Weight: 389.3 g/mol
  • CAS Number: 1186194-42-2
Synthesis Analysis

Methods

The synthesis of tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate generally involves the condensation of appropriate precursors through various organic reactions. A common method includes the use of brominated aromatic compounds in electrophilic aromatic substitution reactions to introduce the bromophenyl group onto the quinoxaline core.

Technical Details

One effective synthetic route involves:

  1. Formation of Quinoxaline: The initial step typically includes the reaction of ortho-phenylenediamine with a diketone or similar compound under acidic conditions to form the quinoxaline nucleus.
  2. Bromination: The introduction of the bromophenyl group can be achieved through bromination reactions using bromine or N-bromosuccinimide in the presence of a catalyst.
  3. Carboxylation: Finally, a tert-butoxycarbonylation step can be performed where tert-butyl ester is introduced at the nitrogen site.

These methods ensure high yields and purity of the desired compound.

Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate features:

  • A quinoxaline core, which consists of two fused aromatic rings containing nitrogen atoms.
  • A tert-butyl carboxylate group at one nitrogen position.
  • A bromophenyl substituent at the third position of the quinoxaline ring.

Data

Key structural data includes:

  • InChI Key: FAKYOWSEBJLQMA-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br
Chemical Reactions Analysis

Reactions

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo several chemical reactions typical for quinoxalines:

  • Electrophilic Aromatic Substitution: The presence of the bromine substituent enhances reactivity towards electrophiles.
  • Nucleophilic Substitution: The carboxylic acid moiety can participate in nucleophilic substitution reactions.

Technical Details

These reactions are critical for further functionalization and derivatization of the compound for potential medicinal applications.

Mechanism of Action

Process

The mechanism of action for compounds like tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate often involves interaction with biological targets such as receptors or enzymes. The quinoxaline structure may facilitate binding to specific sites due to its planar geometry and electron-rich nature.

Data

Research indicates that derivatives of quinoxalines exhibit activities such as inhibition of certain enzymes or modulation of receptor activity, which could be relevant in drug development for conditions like neurological disorders or cancer.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with strong acids or bases; susceptible to oxidation.

Relevant data from studies indicate that its physical properties can significantly influence its biological activity and interaction with other compounds.

Applications

Scientific Uses

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has potential applications in:

  • Medicinal Chemistry: As a lead compound in drug discovery targeting various diseases due to its biological activity.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex molecules or pharmaceuticals.

Research continues to explore its efficacy and safety profile in therapeutic contexts. The ongoing studies into quinoxaline derivatives highlight their importance in developing new therapeutic agents.

Synthesis Methodologies of Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Catalytic Annulation Strategies for Tetrahydroquinoxaline Core Assembly

The tetrahydroquinoxaline core is efficiently constructed via [4 + 2] annulation reactions, leveraging ortho-functionalized aryl substrates as key synthons. Modern catalytic approaches employ cesium carbonate or organic bases (e.g., DBU) to facilitate ring closure under mild conditions (room temperature, anhydrous solvents). These methods achieve yields exceeding 90% with high diastereoselectivity (>20:1 dr), circumventing traditional multistep sequences requiring metal catalysts or inert atmospheres [6]. The reaction proceeds through a Michael addition-cyclization cascade, where nucleophilic attack by an amine functionality on activated alkenes forms the bicyclic framework.

Table 1: Catalytic Systems for Tetrahydroquinoxaline Core Assembly

CatalystSolventTemperatureYield (%)Diastereoselectivity
Cs₂CO₃DCMRT80>20:1 dr
DBUTolueneRT96>20:1 dr
Na₂CO₃DCMRT4510:1 dr
TEADCMRT388:1 dr

Diastereoselective [4 + 2] Cyclization Using Ortho-Tosylaminophenyl Substrates

Diastereoselective synthesis employs ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) as electrophilic partners. These substrates react with α,α-dicyanoalkenes (e.g., 2-(4-fluorophenyl)-1,1-dicyanoethylene) through a base-mediated annulation. The tosylamino group directs regioselectivity, enabling C–N bond formation at the ortho position, while the electron-withdrawing cyano groups enhance alkene reactivity. This method accommodates sterically demanding 2-bromophenyl substituents and achieves gram-scale synthesis without yield erosion (96% yield, >20:1 dr) [6]. X-ray crystallography confirms trans stereochemistry at the C3–C4 bond, attributed to stereoelectronic control during ring closure.

Role of Cesium Carbonate in Facilitating α,α-Dicyanoalkene Reactivity

Cesium carbonate acts as a mild base crucial for deprotonating α,α-dicyanoalkenes, generating stabilized carbanions that initiate nucleophilic attack on p-QMs. Its moderate basicity (pKa ~10) prevents substrate decomposition, unlike stronger bases (e.g., sodium hydride). In toluene, Cs₂CO₃ enhances reaction kinetics by solubilizing ionic intermediates, reducing reaction times to ≤1 hour. When replaced with weaker bases (e.g., Na₂CO₃), yields drop to 45–62% due to incomplete anion formation [6].

Optimization of Protecting Groups for Tert-Butyl Carboxylate Functionality

The tert-butyl carbamate (Boc) group is optimal for N1 protection due to its orthogonal stability under annulation conditions. It resists basic media (e.g., DBU/toluene) and facilitates purification via crystallization. Alternative groups (e.g., ethyl carbamate) require acidic/basic deprotection, risking tetrahydroquinoxaline decomposition. The Boc group is introduced early using di-tert-butyl dicarbonate (Boc₂O) and retained during cyclization, as verified by LC-MS (m/z = 389 for C₁₉H₂₁BrN₂O₂) [2] [5]. Deprotection employs trifluoroacetic acid in dichloromethane, achieving quantitative N1 deprotection without bromophenyl cleavage.

Table 2: Protecting Group Stability During Tetrahydroquinoxaline Synthesis

Protecting GroupBase CompatibilityAcid CompatibilityDeprotection Method
tert-Butyl (Boc)ExcellentModerateTFA/DCM
EthoxycarbonylPoorGoodNaOH/EtOH
AcetylFairPoorHBr/AcOH

Comparative Analysis of Bromophenyl Isomer Synthesis (2- vs. 3- vs. 4-Substitution)

Synthetic efficiency and steric outcomes vary significantly with bromophenyl regiochemistry:

  • 2-Bromophenyl Isomer: Synthesized via [4 + 2] annulation in toluene/DBU. The ortho bromine sterically hinders approach, yet yields remain high (96%) due to electronic activation by cyano groups [6].
  • 3-/4-Bromophenyl Analogs: Require Pd-catalyzed cross-coupling (e.g., Suzuki reactions) on preformed tetrahydroquinoxalines. The 4-bromophenyl derivative (e.g., tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate, CID 16740533) is commercially limited due to lower diastereoselectivity (≤15:1 dr) during synthesis [7].
  • Isomer Stability: The 2-bromophenyl isomer exhibits enhanced rigidity from steric crowding, reducing epimerization during purification. 4-Bromophenyl derivatives display greater conformational flexibility, complicating crystallization [4].

Table 3: Comparative Analysis of Bromophenyl Isomers

IsomerPreferred MethodYield (%)DiastereoselectivityKey Challenge
2-Bromo[4 + 2] Annulation96>20:1 drSteric hindrance management
3-BromoPost-cyclization coupling70–7512:1 drRegioselective metalation
4-BromoGrignard addition55–6610:1 drPurification issues

Properties

CAS Number

1148027-14-8

Product Name

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

IUPAC Name

tert-butyl 3-(2-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-4-5-9-14(13)20)21-15-10-6-7-11-17(15)22/h4-11,16,21H,12H2,1-3H3

InChI Key

PORYVFBHRDDOSM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.